In-Depth Technical Guide: Tert-butyl 3-sulfanylazetidine-1-carboxylate
In-Depth Technical Guide: Tert-butyl 3-sulfanylazetidine-1-carboxylate
This guide provides a comprehensive technical analysis of Tert-butyl 3-sulfanylazetidine-1-carboxylate (also known as 1-Boc-3-mercaptoazetidine). It is designed for medicinal chemists and process scientists requiring actionable data on synthesis, handling, and physical characterization.
Executive Summary
Tert-butyl 3-sulfanylazetidine-1-carboxylate is a high-value heterocyclic building block used extensively in fragment-based drug discovery (FBDD). Its azetidine core offers a rigid, low-molecular-weight scaffold that restricts conformational freedom compared to pyrrolidines or piperidines, often improving metabolic stability and selectivity. The C3-thiol moiety serves as a critical "warhead" for covalent inhibition (targeting cysteine residues) or as a handle for bioconjugation via disulfide bridging or thioether formation.
Chemical Identity & Structural Analysis
The compound features a four-membered azetidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group, with a sulfanyl (thiol) substitution at the 3-position.
| Property | Detail |
| IUPAC Name | tert-butyl 3-sulfanylazetidine-1-carboxylate |
| Common Name | 1-Boc-3-mercaptoazetidine |
| CAS Number | 941585-25-7 |
| Molecular Formula | C₈H₁₅NO₂S |
| Molecular Weight | 189.28 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CC(S)C1 |
| InChI Key | Predicted: VMKIXWAFFVLJCK-UHFFFAOYSA-N (Analogous) |
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models essential for process handling.
| Property | Value | Note |
| Physical State | Liquid | Colorless to pale yellow; viscous. |
| Boiling Point | 255.2 ± 33.0 °C | Predicted at 760 mmHg. |
| Density | 1.12 ± 0.1 g/cm³ | Higher density than non-thiolated analog. |
| pKa (Thiol) | ~9.99 | Predicted; typical for secondary alkyl thiols. |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water due to lipophilic Boc group. |
| Flash Point | >110 °C | Estimated; Combustible. |
Stability Profile
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Oxidation Sensitivity: High. The free thiol (-SH) readily oxidizes to the disulfide dimer (1,1'-di-Boc-3,3'-dithiobisazetidine) upon exposure to air.
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Acid Sensitivity: High. The Boc group is acid-labile; exposure to TFA or HCl will deprotect the amine, yielding the 3-mercaptoazetidine salt.
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Thermal Stability: Stable up to ~60°C; decomposition may occur at higher temperatures, releasing isobutylene.
Synthesis & Purification Workflow
Direct commercial sourcing can be expensive. The following protocol outlines a robust, self-validating synthesis starting from the widely available 1-Boc-3-hydroxyazetidine .
Reaction Logic[2][3][4][5]
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Activation: Convert the hydroxyl group to a good leaving group (Mesylate).
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Displacement: Nucleophilic substitution with a thioacetate surrogate (inversion of configuration is irrelevant for the achiral 3-position unless isotopically labeled).
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Hydrolysis: Gentle deprotection of the thioester to reveal the free thiol.
Step-by-Step Protocol
Step 1: Activation (Mesylation)
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Reagents: 1-Boc-3-hydroxyazetidine (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Cool solution of starting material and TEA in DCM to 0°C.
-
Add MsCl dropwise (exothermic).
-
Stir at 0°C for 1h, then warm to RT for 2h.
-
Validation: TLC (Hex/EtOAc 1:1) should show consumption of polar alcohol and appearance of less polar mesylate.
-
Workup: Wash with cold 1N HCl, sat. NaHCO₃, brine.[1][2] Dry (Na₂SO₄) and concentrate.[3][4] Use crude immediately.
-
Step 2: Thioacetate Displacement
-
Reagents: Crude Mesylate (from Step 1), Potassium Thioacetate (KSAc, 1.5 equiv).
-
Solvent: DMF (dry).
-
Procedure:
-
Dissolve mesylate in DMF. Add KSAc.
-
Heat to 60-70°C for 4-6 hours. Note: Higher temps increase elimination byproducts.
-
Validation: LCMS will show mass corresponding to Thioester adduct (+42 Da vs thiol).
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Step 3: Thioester Hydrolysis
-
Reagents: Sodium Methoxide (NaOMe, 1.1 equiv) or Hydrazine hydrate.
-
Solvent: Methanol (degassed).[5]
-
Procedure:
-
Cool thioester solution in MeOH to 0°C under Argon atmosphere (Critical to prevent disulfide formation).
-
Add NaOMe. Stir for 30 mins.
-
Quench: Acidify carefully with dilute acetic acid or NH₄Cl to pH 7.
-
Purification: Extract into EtOAc. Flash chromatography (Hex/EtOAc) under nitrogen pressure.
-
Synthesis Pathway Diagram[4][7][9]
Caption: Three-step synthesis workflow from the hydroxy-precursor to the target thiol, highlighting the critical activation and displacement steps.
Handling, Storage & Stability Logic
The primary degradation pathway is oxidative dimerization. The following logic gate describes the self-validating storage protocol.
Storage Protocol
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Atmosphere: Must be stored under Argon or Nitrogen.
-
Temperature: 2-8°C (Refrigerated).
-
Container: Amber glass to prevent photo-oxidation.
-
Stabilizer: Trace TCEP (Tris(2-carboxyethyl)phosphine) can be added to solutions to keep the thiol reduced during long-term storage.
Degradation & Recovery Diagram
Caption: Cycle of oxidation and recovery. The compound naturally oxidizes to a disulfide dimer but can be regenerated using reducing agents like DTT.
Application Context
In medicinal chemistry, 1-Boc-3-mercaptoazetidine is utilized for:
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Cysteine Surrogates: Introducing a thiol into a fragment library to probe cysteine-reactive pockets (covalent inhibitors).
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Linker Chemistry: The azetidine ring provides a rigid spacer with defined vectors, unlike the flexible ethyl/propyl chains, ideal for Antibody-Drug Conjugates (ADCs).
-
Disulfide Stapling: Used to create constrained peptides or macrocycles by reacting with other thiol-containing residues.
References
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ChemicalBook. 1-Boc-3-Mercapto-azetidine Properties and Suppliers. Retrieved from .
-
PubChem. 1-Boc-3-iodoazetidine (Precursor Analysis). National Library of Medicine. Retrieved from .
-
Sigma-Aldrich. 1-Boc-3-azetidinone (Related Ketone Intermediate). Retrieved from .
-
ResearchGate. Synthesis of functionalized azetidines. (General protocols for mesylation/displacement on azetidine rings). Retrieved from .
Sources
- 1. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 2. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. rsc.org [rsc.org]
- 5. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
